molecular formula C18H16N4O B5944813 3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline CAS No. 1332172-26-5

3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline

Cat. No.: B5944813
CAS No.: 1332172-26-5
M. Wt: 304.3 g/mol
InChI Key: RYDPISVNAKCPMX-UHFFFAOYSA-N
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Description

3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline is a heterocyclic compound that features an imidazoquinoxaline core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline typically involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This process can be catalyzed by iridium and induced by visible light, leading to the formation of the imidazoquinoxaline core . Another method involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, which proceeds through aromatic nucleophilic substitution and subsequent autooxidation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yield cyclization reactions and scalable reaction conditions, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions: 3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized quinoxaline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. It can act as an antagonist of adenosine and benzodiazepine receptors, as well as an inhibitor of kinases such as SK2, PIM, and IkB . These interactions can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: 3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline is unique due to its specific substitution pattern and the presence of the ethyl group on the imidazoquinoxaline core. This structural feature can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-2-13-11-20-17-18(23-14-7-5-6-12(19)10-14)21-15-8-3-4-9-16(15)22(13)17/h3-11H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDPISVNAKCPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2N1C3=CC=CC=C3N=C2OC4=CC=CC(=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189846
Record name Benzenamine, 3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332172-26-5
Record name Benzenamine, 3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332172-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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